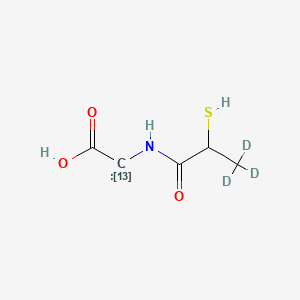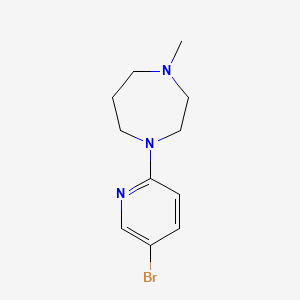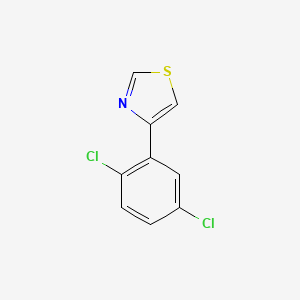![molecular formula C7H11N B12092240 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- CAS No. 943516-56-1](/img/structure/B12092240.png)
3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- is a heterocyclic compound containing nitrogen. This compound is significant in medicinal chemistry due to its role as a key intermediate in the synthesis of various antiviral medications, including boceprevir and pf-07321332 . Its unique bicyclic structure makes it a valuable scaffold in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- can be achieved through several methods. One notable method involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation using ruthenium (II) catalysis .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The Gabriel synthesis is also employed in some industrial processes to achieve gram-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their biological activities and potential therapeutic uses.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- involves its interaction with specific molecular targets. In the case of antiviral drugs, it acts as a protease inhibitor, blocking the activity of viral proteases essential for viral replication. This inhibition disrupts the viral life cycle, preventing the virus from multiplying .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another compound with a similar bicyclic structure but different functional groups.
3-Azabicyclo[3.1.0]hex-3-ene: A structural isomer with a different position of the double bond.
Uniqueness
3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- is unique due to its specific bicyclic structure and the presence of dimethyl groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important antiviral drugs further highlights its significance in medicinal chemistry .
Propriétés
Numéro CAS |
943516-56-1 |
|---|---|
Formule moléculaire |
C7H11N |
Poids moléculaire |
109.17 g/mol |
Nom IUPAC |
6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C7H11N/c1-7(2)5-3-8-4-6(5)7/h3,5-6H,4H2,1-2H3 |
Clé InChI |
LJCZYRLHQVSPNR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1C=NC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)




![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)





![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)


